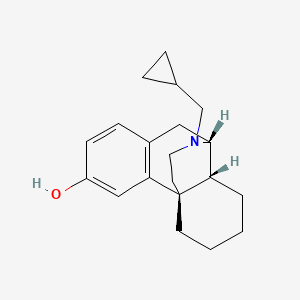

Cyclorphan

Description

Structure

3D Structure

Properties

CAS No. |

4163-15-9 |

|---|---|

Molecular Formula |

C20H27NO |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17-,19+,20+/m0/s1 |

InChI Key |

NLBUEDSBXVNAPB-DFQSSKMNSA-N |

SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |

Isomeric SMILES |

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CC5 |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |

Other CAS No. |

4163-15-9 |

Synonyms |

cyclorphan |

Origin of Product |

United States |

Historical and Conceptual Foundations of Cyclorphan Research

Discovery and Initial Synthetic Endeavors of Cyclorphan (1964)

This compound, an opioid analgesic from the morphinan (B1239233) family of compounds, was first synthesized in 1964 by researchers at the Research Corporation. wikipedia.org The initial synthetic routes centered on the chemical modification of existing morphinan structures, specifically levorphanol (B1675180), a potent μ-opioid receptor agonist. A primary method involved the alkylation of norlevorphanol (B8719409), which is a demethylated derivative of levorphanol.

The key structural modification in the synthesis of this compound was the introduction of a cyclopropylmethyl group onto the nitrogen atom of the morphinan backbone. This specific N-substituent was found to be a critical alteration that significantly influences the compound's interaction with opioid receptors, particularly conferring activity at the κ-opioid receptor. Early synthetic efforts faced challenges related to the efficiency of the demethylation and alkylation steps, which initially limited the yield and purity of the final compound. However, subsequent refinements to these chemical processes led to improved synthetic efficiency.

Evolution of Early Pharmacological Understanding of this compound's Receptor Interactions

Early pharmacological investigations of this compound revealed a complex and unique profile of interactions with the primary types of opioid receptors: mu (μ), kappa (κ), and delta (δ). Unlike classic opioid agonists such as morphine, which primarily acts on the μ-opioid receptor (MOR), this compound was identified as a mixed agonist-antagonist. wikipedia.org

Detailed binding and functional assays characterized its activity as follows:

κ-Opioid Receptor (KOR): this compound acts as a full agonist at the KOR. wikipedia.org This interaction is understood to be the primary mediator of its strong analgesic effects.

μ-Opioid Receptor (MOR): At the MOR, this compound exhibits weak partial agonist or antagonist activity. wikipedia.orgresearchgate.net This dual action means it can produce a limited agonist effect but also block or oppose the actions of other more powerful MOR agonists. drugbank.com

δ-Opioid Receptor (DOR): Its interaction with the DOR is significantly weaker, where it acts as a weak agonist. Studies have shown a much lower affinity for the DOR compared to the KOR. wikipedia.orgdrugbank.com

Binding affinity studies, which measure how strongly a compound binds to a receptor, provided quantitative insights into this compound's receptor profile. The affinity is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Research showed that this compound binds effectively to both MOR and KOR. It is approximately two-fold more selective for the KOR than for the MOR and has a four-fold greater affinity for the KOR compared to the DOR. drugbank.comnih.gov

Functional assays, such as those measuring the stimulation of [³⁵S]GTPγS binding, further clarified the nature of these interactions. These studies confirmed that while this compound is a potent agonist at the KOR, its activity at the MOR is that of a partial agonist, capable of producing only a submaximal response compared to a full agonist. acs.org

Theoretical Frameworks Informing Early this compound Studies in Opioid Receptor Research

The research and development of this compound were situated within a pivotal era of opioid pharmacology that was moving beyond the single-receptor concept. For decades, morphine was the prototypical opioid, and its effects were the standard against which others were measured. However, by the mid-20th century, structure-activity relationship studies began to suggest the existence of multiple types of opioid receptors or different modes of ligand interaction. guidetopharmacology.org

The formal proposal of distinct μ (for morphine) and κ (for ketocyclazocine) receptors by Martin and colleagues in 1976, followed by the identification of the δ (for deferens) receptor, provided a crucial theoretical framework. guidetopharmacology.org This multi-receptor model explained why different opioids could produce varied pharmacological effects. The discovery of endogenous opioid peptides (enkephalins, endorphins, and dynorphins) further solidified the physiological relevance of this receptor heterogeneity. frontiersin.org

Within this context, the scientific goal was to design novel analgesics that could separate the desired pain-relieving effects from the significant adverse effects associated with traditional MOR agonists like morphine, such as respiratory depression, tolerance, and addiction potential. nih.govpainphysicianjournal.com The development of compounds with mixed agonist-antagonist profiles, like this compound and pentazocine, was a direct result of this strategy. painphysicianjournal.com The hypothesis was that a compound acting as an agonist at the KOR could provide analgesia, while simultaneously acting as an antagonist at the MOR might mitigate some of the rewarding effects and abuse liability associated with MOR activation. acs.orgnih.gov Therefore, this compound and similar morphinan derivatives were not just explored as potential therapeutics but also served as essential chemical tools to probe the distinct functions of the different opioid receptor subtypes and to advance the understanding of the complex neurobiology of the opioid system. nih.govingentaconnect.com

Advanced Synthetic Methodologies and Stereochemical Considerations in Cyclorphan Chemistry

Primary Synthetic Routes for Cyclorphan and Precursors

The synthesis of this compound primarily originates from readily available morphinan (B1239233) alkaloids, such as levorphanol (B1675180). The key transformations involve the modification of the N-substituent at position 17 of the morphinan nucleus.

Modification of Levorphanol and Introduction of the Cyclopropylmethyl Group

One of the main pathways to this compound involves the chemical modification of levorphanol. wikipedia.org This process begins with the demethylation of levorphanol to its corresponding N-demethylated precursor, norlevorphanol (B8719409). nih.gov The subsequent and crucial step is the introduction of the cyclopropylmethyl group onto the nitrogen atom of norlevorphanol. This is typically achieved through an N-alkylation reaction. nih.govnih.gov

The general procedure for this N-alkylation involves reacting norlevorphanol with a suitable cyclopropylmethylating agent, such as cyclopropylmethyl bromide. nih.gov The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is typically heated to facilitate the nucleophilic substitution. nih.gov

Alkylation of Norlevorphanol as a Key Synthetic Strategy

The direct alkylation of norlevorphanol stands as a pivotal strategy in the synthesis of this compound and its analogs. Norlevorphanol, being the secondary amine precursor, readily undergoes N-alkylation with various alkylating agents. wikipedia.org For the synthesis of this compound, the specific alkylating agent is a cyclopropylmethyl halide. nih.gov

Refinements and Methodological Advancements in this compound Synthesis

Over the years, researchers have focused on refining the synthetic procedures for this compound to improve efficiency, yield, and purity. These advancements have targeted the key steps of demethylation and N-alkylation.

Improvements in Demethylation and Alkylation Steps

Improvements in the N-demethylation of levorphanol to norlevorphanol have been sought to maximize the yield of this key intermediate. Various demethylation reagents and conditions have been explored to achieve cleaner and more efficient conversion.

Strategies for Enhancing Synthetic Yields and Purity

To obtain high-purity this compound suitable for pharmacological studies, various purification strategies are employed. After the N-alkylation reaction, the crude product is typically subjected to purification techniques to remove unreacted starting materials, reagents, and any byproducts.

Common purification methods include column chromatography, which separates compounds based on their differential adsorption to a stationary phase. nih.gov Recrystallization from a suitable solvent or solvent mixture is another effective technique to obtain crystalline this compound of high purity. The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product while leaving impurities in the solution. In-line purification techniques are also being explored in modern organic synthesis to streamline the process and improve efficiency. nih.gov

Derivatization Strategies for this compound Analogue Synthesis

The modification of the this compound scaffold has been a key area of research aimed at modulating its pharmacological profile. These strategies often focus on altering the phenolic hydroxyl group or other positions on the morphinan core to influence receptor affinity and selectivity.

Utilization of Triflate Intermediates and Amine Substitution

A versatile method for the derivatization of this compound involves the formation of a triflate intermediate from the phenolic hydroxyl group. This triflate can then be subjected to palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, to introduce a variety of amino substituents. This approach has been successfully employed to synthesize 3-amino and 3-benzylamino analogues of this compound. The general synthetic scheme involves the triflation of the 3-hydroxy group with reagents like N-phenyl-bis(trifluoromethanesulfonimide) followed by the palladium-catalyzed coupling with an appropriate amine. This strategy has proven effective in generating potent μ and κ opioid receptor ligands.

Incorporation of Heterocyclic Moieties (e.g., Oxazole (B20620), Urea (B33335), Aminothiazole)

The incorporation of various heterocyclic rings in place of the phenolic hydroxyl group of this compound has yielded analogues with diverse pharmacological activities. These modifications aim to explore different binding interactions with opioid receptors and can lead to compounds with improved properties.

Oxazole Analogues: The synthesis of 2-amino-oxazole and 2-one-oxazole analogues of this compound has been reported. chinesechemsoc.org The general approach for 2-amino-oxazole derivatives involves the nitration of the morphinan, followed by reduction to an amino-hydroxy intermediate, which is then cyclized. chinesechemsoc.org For 2-one-oxazole analogues, a similar intermediate is cyclized using 1,1'-carbonyldiimidazole. chinesechemsoc.org Studies have shown that these oxazole derivatives exhibit a decreased affinity for κ and μ opioid receptors compared to their aminothiazole counterparts. chinesechemsoc.org

Urea Analogues: Urea-substituted morphinans have been synthesized from 2-aminothis compound derivatives. chinesechemsoc.org The synthesis involves treating the amino-morphinan with potassium isocyanate in acetic acid to yield the corresponding urea. chinesechemsoc.org These urea analogues have demonstrated retained affinity at μ receptors and increased affinity at δ receptors, while showing decreased affinity at κ receptors. chinesechemsoc.org

Aminothiazole Analogues: The replacement of the phenolic hydroxyl group with a 2-aminothiazole (B372263) moiety has been a particularly fruitful strategy. researchgate.netresearchgate.net The synthesis of these analogues can be achieved through a bromine-mediated aminothiazole cyclocondensation under acidic conditions from the corresponding amine. researchgate.net These aminothiazole derivatives of this compound have shown high affinity for both μ and κ opioid receptors. researchgate.netresearchgate.net

Table 1: Derivatization Strategies for this compound Analogue Synthesis

| Heterocyclic Moiety | Synthetic Precursor | Key Reagents/Conditions | Resulting Analogue |

| 2-Amino-oxazole | 2-Amino-3-hydroxymorphinan | di(imidazol-1-yl)methanimine | 2-Amino-oxazole this compound analogue |

| 2-One-oxazole | 2-Amino-3-hydroxymorphinan | 1,1'-Carbonyldiimidazole | 2-One-oxazole this compound analogue |

| Urea | 2-Aminothis compound | Potassium isocyanate, Acetic acid | Urea-cyclorphan analogue |

| Aminothiazole | Amine precursor | Bromine-mediated cyclocondensation | 2-Aminothiazole this compound analogue |

Exploration of Total Synthesis Approaches for Morphinan Scaffolds Related to this compound

The morphinan scaffold, the core structure of this compound and other related opioids, presents a significant synthetic challenge due to its complex, polycyclic nature. Over the years, numerous research groups have developed total synthesis strategies to construct this intricate framework, moving beyond reliance on natural product precursors.

The first total synthesis of a morphinan alkaloid, morphine, was accomplished by Marshall D. Gates, Jr. in 1952. wikipedia.org This landmark achievement utilized a Diels-Alder reaction as a key step to construct the carbocyclic core of the molecule. wikipedia.org Although a lengthy process, the Gates synthesis provided definitive proof of the structure of morphine. wikipedia.org

A more efficient and widely recognized approach is the biomimetic synthesis developed by Kenner C. Rice. wikipedia.org This strategy is notable for its use of a Grewe cyclization, which mimics the biosynthetic pathway of morphine in the opium poppy. wikipedia.orgjuniperpublishers.com The Grewe cyclization involves the acid-catalyzed rearrangement of a benzylisoquinoline precursor to form the morphinan skeleton. juniperpublishers.com This method has proven to be one of the most practical and high-yielding routes to the morphinan core. wikipedia.org

Other notable contributions to the total synthesis of morphinans have been made by several research groups, each employing unique strategies and key reactions:

Overman Synthesis: This approach features an intramolecular Heck reaction to form the crucial quaternary carbon center of the morphinan scaffold. scilit.comudel.edu

Parker Synthesis: This strategy utilizes a tandem radical cyclization of an aryl cyclohexenyl ether followed by an intramolecular hydroamination to construct the morphine ring system. udel.eduudel.edu

Trost Synthesis: This method has also contributed to the diverse array of synthetic routes toward the morphinan core.

These diverse synthetic approaches highlight the ongoing efforts to develop efficient and stereocontrolled methods for constructing the morphinan scaffold, which is fundamental to the synthesis of this compound and its analogues.

Table 2: Key Total Synthesis Approaches for the Morphinan Scaffold

| Synthesis Name/Group | Key Reaction(s) | Significance |

| Gates Synthesis | Diels-Alder reaction | First total synthesis of a morphinan alkaloid (morphine). |

| Rice Synthesis | Grewe cyclization | Highly efficient, biomimetic approach. |

| Overman Synthesis | Intramolecular Heck reaction | Formation of the key quaternary carbon center. |

| Parker Synthesis | Tandem radical cyclization, Intramolecular hydroamination | Construction of the morphine ring system. |

Molecular Pharmacology and Receptorome Interactions of Cyclorphan

Identification and Subtype Specificity of Cyclorphan's Primary Opioid Receptor Targets

This compound is a morphinan (B1239233) derivative that exhibits a distinct and complex interaction profile with the three primary types of opioid receptors: μ (mu), κ (kappa), and δ (delta). wikipedia.org Its unique pharmacological signature is defined by its varying degrees of affinity and functional activity at each of these receptor subtypes. This mixed-activity profile has been the subject of extensive research to understand its potential therapeutic effects and underlying mechanisms.

At the μ-opioid receptor (MOR), this compound demonstrates a mixed and complex functional profile, characterized as a weak partial agonist or an antagonist. wikipedia.org This dual activity means it can weakly activate the receptor but can also block or inhibit the action of other more powerful MOR agonists. Studies using [35S]GTPγS binding assays, which measure the activation of G-proteins as a proxy for receptor agonism, have quantified this behavior. In one such study, this compound displayed partial agonist activity with a maximal effect (Emax) of only 40% compared to a full agonist, alongside antagonist properties. nih.gov This mixed agonist-antagonist profile at the MOR is a key feature of its pharmacology. nih.govnih.gov Some research has indicated that in certain functional assays, this compound behaves as a MOR antagonist. drugbank.com

The functional activity of this compound at the human MOR is detailed in the table below, based on data from [35S]GTPγS binding assays.

| Parameter | Value | Description |

| EC₅₀ | 0.80 ± 0.40 nM | The concentration of this compound that produces 50% of its maximal agonist effect. nih.gov |

| Eₘₐₓ | 40 ± 2.9 % | The maximum agonist effect produced by this compound relative to a standard full agonist. nih.gov |

| IC₅₀ | 1.7 ± 0.40 nM | The concentration of this compound that inhibits 50% of the binding of another substance. nih.gov |

| Iₘₐₓ | 50 ± 1.2 % | The maximum inhibition produced by this compound. nih.gov |

In stark contrast to its activity at the MOR, this compound functions as a full and potent agonist at the κ-opioid receptor (KOR). wikipedia.orgwikipedia.org This means it binds to and fully activates the KOR, eliciting the maximum possible cellular response mediated by this receptor. This full agonism at the KOR is responsible for some of its significant pharmacological effects. Functional assays, such as [35S]GTPγS binding studies, have consistently confirmed that this compound and its derivatives behave as full KOR agonists, similar to reference KOR agonists like U50,488. nih.govnih.gov The introduction of a cyclopropylmethyl group to the nitrogen atom of the morphinan structure is considered critical for this pronounced κ-opioid activity.

This compound's interaction with the δ-opioid receptor (DOR) is significantly weaker than its engagement with MOR and KOR. It is characterized as a weak agonist with a much lower binding affinity for the DOR. wikipedia.org Research indicates that this compound's affinity for the DOR is substantially less, with some studies reporting it to be 4-fold to 75-fold lower than its affinity for the KOR. wikipedia.orgdrugbank.comresearchgate.net This lower affinity and weak agonism mean that its effects mediated through the DOR are generally considered minor compared to its MOR- and KOR-driven activities.

Quantitative Characterization of Ligand Binding Kinetics and Affinities for this compound at Opioid Receptors

The interaction of this compound with opioid receptors has been quantitatively defined through radioligand binding assays, which determine the binding affinity (Ki) of a compound for a specific receptor. A lower Ki value signifies a higher binding affinity.

This compound exhibits high, sub-nanomolar affinity for both the μ- and κ-opioid receptors, with a comparatively lower affinity for the δ-opioid receptor. nih.gov Studies have shown that this compound is approximately two-fold more selective for the KOR than for the MOR. drugbank.comresearchgate.net Its selectivity for the KOR over the DOR is more pronounced, reported to be between 4-fold and 18-fold. drugbank.comresearchgate.net

The following table summarizes the binding affinities (Ki values in nM) of this compound for the human μ-, κ-, and δ-opioid receptors as reported in a study using Chinese Hamster Ovary (CHO) cell membranes expressing the receptors. nih.gov

| Opioid Receptor Subtype | Ki (nM) |

| μ-Opioid Receptor (MOR) | 0.062 ± 0.003 |

| κ-Opioid Receptor (KOR) | 0.034 ± 0.002 |

| δ-Opioid Receptor (DOR) | 1.9 ± 0.072 |

Note: Ki values can vary between studies based on experimental conditions. For example, another source reported Ki values of 0.23 nM for MOR and 1.7 nM for KOR.

Mechanisms of G-Protein Coupling and Effector Pathway Modulation by this compound

As a G protein-coupled receptor (GPCR) ligand, this compound initiates intracellular signaling cascades by activating heterotrimeric G-proteins. Opioid receptors, including the KOR, primarily couple to the Gi/Go family of G-proteins. wikipedia.org Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit, causing the Gα-GTP unit to dissociate from the Gβγ dimer. nih.gov Both of these components then modulate the activity of various downstream effector proteins. frontiersin.org

A primary mechanism of action for this compound, particularly through KOR activation, is the modulation of ion channels. The liberated Gβγ subunits directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. wikipedia.orgwikipedia.orgfrontiersin.org This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neuronal activity. wikipedia.org

A crucial effector pathway modulated by this compound is the adenylyl cyclase system. The activation of Gi/Go proteins by this compound-bound opioid receptors leads to the inhibition of the enzyme adenylyl cyclase. wikipedia.orgbiorxiv.orgresearchgate.net This enzyme is responsible for the conversion of ATP into cyclic AMP (cAMP), a vital second messenger. frontiersin.org By inhibiting adenylyl cyclase, this compound effectively reduces intracellular concentrations of cAMP. wikipedia.orgbiorxiv.org This reduction in cAMP levels is a key part of the inhibitory signal transduction cascade initiated by this compound and other opioids. wikipedia.orgnih.gov

Modulation of Ion Channel Conductance (e.g., Calcium and Potassium Channels)

The activation of opioid receptors by agonists, including this compound, initiates a cascade of intracellular events that often involves the modulation of ion channel activity. nih.gov This regulation is a key mechanism through which opioids exert their effects on neuronal excitability and neurotransmitter release. nih.govnih.gov Opioid receptor activation, being coupled to Gi/G0 proteins, leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govwikipedia.org The dissociated G-protein subunits (α-GTP and βγ) can then directly or indirectly interact with and modulate various ion channels. nih.gov

Specifically, the activation of κ-opioid receptors (KORs), for which this compound is a full agonist, is known to couple to and modulate N-type calcium channels and inward-rectifier potassium channels. wikipedia.orgwikipedia.org The general mechanism for opioid receptor-mediated modulation involves the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. mdpi.comfrontiersin.org Inhibition of calcium influx through N-type channels is a primary mechanism for reducing neurotransmitter release, while the activation of potassium channels leads to membrane hyperpolarization, decreasing neuronal excitability. nih.govnih.gov While the direct effects of this compound on specific ion channel subtypes are not extensively detailed in the provided results, its action as a KOR agonist implies its participation in these well-established opioid-mediated ion channel modulation pathways. wikipedia.orgmdpi.com The modulation of ion channels is a dynamic process, with the potential for regulation by various mechanisms, including direct G-protein interaction and protein phosphorylation, affecting channel properties and, consequently, cellular function. nih.govnih.gov

Investigation of Signaling Bias and Functional Selectivity in this compound-Receptor Interactions

The concept of functional selectivity, or biased agonism, has emerged as a critical area of G protein-coupled receptor (GPCR) pharmacology. biorxiv.orgtermedia.pl This phenomenon describes the ability of a ligand to preferentially activate one of several downstream signaling pathways over others, potentially separating therapeutic effects from adverse reactions. termedia.plmdpi.comfrontiersin.org For opioid receptors, the two major signaling cascades involve G-protein pathways, which are generally associated with analgesia, and the β-arrestin pathway, which has been linked to side effects like respiratory depression and tolerance. frontiersin.orgmdpi.com

This compound's profile suggests a complex interaction with these pathways. As a compound that acts as a full agonist at the κ-opioid receptor (KOR) and a weak partial agonist or antagonist at the μ-opioid receptor (MOR), its potential for biased signaling is significant. wikipedia.org The development of functionally selective ligands aims to create compounds that are biased towards G-protein signaling and away from β-arrestin recruitment. mdpi.comelifesciences.org While specific studies quantifying the bias factor of this compound were not found in the search results, the field is actively exploring how different ligands modulate these pathways. For instance, research on other KOR agonists has demonstrated that it is possible to develop compounds that selectively activate G-protein signaling without engaging pathways linked to adverse effects. mdpi.comfrontiersin.org The ultimate goal is to design safer opioid analgesics by harnessing the principles of biased agonism, a strategy that could potentially apply to ligands like this compound. mdpi.comelifesciences.org

Structural Biology and Computational Insights into this compound-Receptor Binding

The interaction between a ligand and its receptor is governed by precise molecular interactions that can be elucidated through structural biology and computational modeling. taylor.eduescholarship.org For this compound, molecular modeling studies have provided insights into its binding pose within opioid receptors. researchgate.net The crystal structures of opioid receptors, such as the μ-opioid receptor (MOR), reveal a binding pocket with key residues that are crucial for ligand recognition and receptor activation. taylor.eduescholarship.org

The stability of the this compound-receptor complex is maintained by a combination of specific molecular interactions. The phenolic hydroxyl group, a common feature in many morphinan-based opioids, is generally recognized as essential for forming a hydrogen bond with a specific residue, often a histidine, within the receptor's binding site. taylor.edunih.gov In silico docking studies of this compound have identified potential hydrogen bonding interactions. biorxiv.org For instance, modeling suggests interactions with residues like Tyr1350A and Pro1340A, which help to stabilize its conformation within the receptor. The nitrogen atom of the piperidine (B6355638) substructure is also a potential site for hydrogen bonding. biorxiv.org

In addition to hydrogen bonds, hydrophobic contacts play a crucial role. The cyclopropylmethyl group on the nitrogen atom, a key structural feature for its κ-opioid activity, engages in hydrophobic interactions within the receptor pocket. These non-polar interactions, along with hydrogen bonds, anchor the ligand in the binding site and contribute to its affinity and pharmacological profile. biorxiv.org

Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and understanding the three-dimensional arrangement of ligand-receptor complexes. researchgate.netcapes.gov.brnih.gov These computational methods allow researchers to visualize how this compound fits into the binding pocket of opioid receptors and to study the stability of these interactions over time. researchgate.netzib.de

Docking studies have been used to predict the binding orientation of this compound in both the μ- and κ-opioid receptors. researchgate.nettandfonline.com These models are often built based on the known crystal structures of the receptors. zib.de Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted complex and observe conformational changes in both the ligand and the receptor. researchgate.nettandfonline.com Such simulations have been used to confirm the stability of the this compound-receptor complex, providing a dynamic view of the binding interactions that underpin its pharmacological activity. researchgate.net These computational approaches are essential for rational drug design and for understanding the structure-activity relationships of opioid ligands. tandfonline.commdpi.com

Comparative Molecular Pharmacology of this compound with Archetypal Opioid Ligands

This compound's pharmacological profile is best understood when compared to other well-characterized opioid ligands. It belongs to the morphinan family and exhibits a mixed agonist-antagonist profile. wikipedia.orgnih.gov Unlike morphine, which is a classical μ-opioid receptor (MOR) agonist, this compound acts as a full agonist at the κ-opioid receptor (KOR) and a weak partial agonist or antagonist at the MOR. nih.govpainphysicianjournal.com This distinguishes it from archetypal MOR agonists like morphine and more selective KOR agonists. nih.govumich.edu

The introduction of a cyclopropylmethyl group to the nitrogen atom of the morphinan scaffold is a critical structural modification that shifts the activity towards the KOR, a feature it shares with other mixed agonist-antagonists like butorphanol (B1668111). nih.gov In contrast, replacing this group with a methyl group, as seen in levorphanol (B1675180), results in a potent MOR agonist. Studies comparing this compound to its analogue oxilorphan, which differs only by the presence of a 14-hydroxyl group, show a dramatic decrease in agonist potency and an increase in antagonist potency for oxilorphan, highlighting the structural sensitivity of these interactions. akjournals.com

In discriminative stimulus studies in pigeons, this compound showed effects similar to the KOR agonist ethylketazocine at lower doses and to cyclazocine (B1219694) at higher doses. umich.edunih.gov Furthermore, in morphine-treated animals, this compound exhibited naltrexone-like antagonist effects, confirming its MOR antagonist properties. umich.edunih.govnih.gov This complex pharmacology, with varying activity across different opioid receptor types, positions this compound distinctly from single-target ligands like morphine or fentanyl. nih.gov

Table 1: Comparative Receptor Binding Profile of this compound and Archetypal Opioids This table is a representative summary based on the provided search results. Specific binding affinities (Ki) can vary based on experimental conditions.

| Compound | μ-Opioid Receptor (MOR) Activity | κ-Opioid Receptor (KOR) Activity | δ-Opioid Receptor (DOR) Activity |

|---|---|---|---|

| This compound | Weak Partial Agonist / Antagonist wikipedia.org | Full Agonist wikipedia.org | Weak Agonist wikipedia.org |

| Morphine | Full Agonist nih.gov | Agonist nih.gov | Agonist nih.gov |

| Naloxone (B1662785) | Antagonist akjournals.com | Antagonist | Antagonist |

| Ethylketocyclazocine | KOR-selective Agonist umich.edu | Agonist umich.edu | - |

| Butorphanol | Partial Agonist / Antagonist nih.gov | Agonist nih.gov | - |

Preclinical Pharmacokinetics and Biotransformation Dynamics of Cyclorphan

Conceptual Mechanisms of Cyclorphan Absorption and Biodistribution in Preclinical Models

Preclinical data indicates that this compound possesses favorable absorption characteristics. Studies in animal models, though not extensively detailed in recent literature, pointed towards good absorption following administration.

A critical aspect of a centrally acting agent's pharmacokinetics is its ability to cross the blood-brain barrier (BBB). This compound demonstrated the ability to penetrate the central nervous system. In studies with radiolabeled [11C]this compound in mice, the compound was observed in the brain, although it also showed rapid clearance from this compartment. researchgate.netresearchgate.netsemanticscholar.org The distribution of a drug into the brain is a complex process governed by its physicochemical properties, such as lipophilicity, and its interaction with transport systems at the BBB. nih.goveuropa.eufrontiersin.org For opioid compounds, efflux transporters like P-glycoprotein (P-gp) can significantly limit brain penetration by actively pumping substrates out of endothelial cells back into the bloodstream. nih.gov While specific studies on this compound's interaction with P-gp are not detailed, this mechanism is a common determinant of brain exposure for many morphinan-based drugs. nih.gov

The biodistribution of this compound in mice, following the administration of a radiolabeled form, showed non-specific binding and a rapid clearance from the brain. researchgate.net The general distribution of drugs in preclinical species like rats is typically widespread, with varying concentrations found in the liver, kidneys, lungs, spleen, and heart, among other organs. nih.govmdpi.comnih.govfrontiersin.org The liver and kidneys are often major sites of accumulation due to their roles in metabolism and excretion. merckvetmanual.com While specific quantitative tissue distribution data for this compound is sparse, its structural similarity to other morphinans suggests it would be extensively distributed throughout the body.

| Parameter | Observation/Inference | Governing Principles |

|---|---|---|

| Oral Absorption | Reported as "good" in early clinical trials, suggesting effective absorption from the gastrointestinal tract in preclinical models. | Influenced by physicochemical properties (lipophilicity, pKa) and potential interactions with intestinal transporters. merckvetmanual.com |

| Blood-Brain Barrier (BBB) Penetration | Demonstrated in radiolabeled mouse studies; capable of crossing the BBB. researchgate.net | Dependent on lipophilicity, molecular size, and efflux transporter activity (e.g., P-glycoprotein). nih.govnih.gov |

| Tissue Distribution | Expected to be widespread, with accumulation in organs of metabolism and excretion like the liver and kidneys. merckvetmanual.com Rapid clearance from the brain was noted. researchgate.net | Determined by blood flow to tissues, plasma protein binding, and tissue-specific affinity. nih.govmerckvetmanual.com |

Characterization of Metabolic Pathways and Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of xenobiotics, including drugs like this compound, primarily occurs in the liver and involves a series of enzymatic reactions designed to render compounds more water-soluble for easier excretion. longdom.orgnih.gov These reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation). longdom.org

For morphinan-based compounds, the key enzymatic system involved in Phase I metabolism is the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Specific isozymes such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19 are commonly implicated in the metabolism of opioids and related molecules. scholaris.canih.gov The primary metabolic reactions for morphinans include N-demethylation (or in the case of this compound, N-dealkylation of the cyclopropylmethyl group), O-demethylation (not applicable to this compound's phenolic hydroxyl group), and hydroxylation of the morphinan (B1239233) rings. mdpi.comresearchgate.net

| Metabolic Phase | Reaction Type | Key Enzyme Family | Anticipated Outcome for this compound |

|---|---|---|---|

| Phase I | N-dealkylation | Cytochrome P450 (CYP) | Removal of the N-cyclopropylmethyl group to form northis compound. |

| Hydroxylation | Cytochrome P450 (CYP) | Addition of hydroxyl groups to the morphinan skeleton. | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation at the 3-hydroxyl group to form this compound-3-glucuronide. |

| Sulfation | Sulfotransferases (SULTs) | Conjugation at the 3-hydroxyl group to form this compound-3-sulfate. |

Identification and Structural Elucidation of this compound Metabolites (where reported)

The identification of metabolites is a crucial step in preclinical drug development to understand a compound's metabolic fate and ensure that preclinical toxicology species have adequate exposure to human metabolites. evotec.comadmescope.comnih.gov This process typically involves incubating the drug with in vitro systems like liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. sygnaturediscovery.com

Specific reports identifying and structurally characterizing the metabolites of this compound are scarce in publicly available literature. However, based on the known metabolic pathways of structurally related N-cyclopropylmethyl-substituted morphinans such as butorphanol (B1668111), several metabolites can be predicted:

Northis compound: This metabolite would result from the N-dealkylation of the cyclopropylmethyl group.

Hydroxythis compound: Oxidation of the morphinan ring system by CYP enzymes would lead to hydroxylated derivatives. The exact position of hydroxylation would require experimental determination.

This compound-3-glucuronide: This Phase II metabolite would be formed by the conjugation of glucuronic acid to the phenolic 3-hydroxyl group. This is often a major metabolite for phenolic morphinans.

N-oxide derivatives: Oxidative metabolism can sometimes occur at the tertiary amine, leading to the formation of an N-oxide. google.com

The relative abundance of these metabolites would depend on the specific affinities of this compound for the various metabolic enzymes in the preclinical species being studied. researchgate.netoptibrium.com

Conceptual Mechanisms of this compound Elimination in Preclinical Systems

The elimination of a drug and its metabolites from the body concludes its pharmacokinetic journey. The primary routes of excretion for most drugs are renal (via urine) and hepatic (via bile into feces). merckvetmanual.com For morphinan compounds and their metabolites, which are rendered more water-soluble through Phase I and II metabolism, renal excretion is a significant pathway. mdpi.com

The hydrophilic glucuronide and sulfate (B86663) conjugates of this compound would be expected to be efficiently eliminated by the kidneys. The parent drug and less polar metabolites may be excreted in the bile. merckvetmanual.com Some compounds excreted in the bile can be reabsorbed in the intestine, a process known as enterohepatic recirculation, which can prolong the drug's half-life. merckvetmanual.com While specific excretion balance studies for this compound are not detailed, it is reasonable to assume that elimination occurs through a combination of renal and fecal routes, which is typical for this class of compounds.

Preclinical Pharmacokinetic Modeling Approaches for this compound

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. nih.govfrontiersin.org In preclinical research, these models are essential for understanding ADME (absorption, distribution, metabolism, and excretion) properties, scaling doses from animals to humans, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. nih.govnih.govmdpi.com

For a compound like this compound, a common approach would be compartmental modeling . tennessee.edu A two-compartment model is frequently used, which describes the body as a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less well-perfused tissues). nih.govtennessee.edu Drug concentrations are described by a bi-exponential decline after intravenous administration. tennessee.edu Parameters derived from this model include distribution and elimination half-lives (t½α, t½β), volume of distribution (Vd), and clearance (CL). tennessee.edu

More sophisticated approaches involve physiologically based pharmacokinetic (PBPK) modeling . nih.govcapes.gov.br PBPK models are multi-compartmental systems where compartments represent actual organs and tissues, defined by physiological parameters like tissue volume and blood flow rates. nih.gov These models can integrate in vitro metabolism data and physicochemical properties to predict PK profiles across different species and are particularly useful for predicting CNS drug disposition by incorporating specific models for the blood-brain barrier. nih.govcapes.gov.br

Although specific PK models for this compound are not published, data from preclinical studies in rats or other species would be amenable to non-compartmental analysis (NCA) to determine key parameters like AUC (area under the curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t½). frontiersin.org These parameters provide a foundational understanding of the drug's behavior in vivo. mdpi.comfrontiersin.org

Preclinical Pharmacodynamics and in Vivo Biological Efficacy of Cyclorphan

Neuropharmacological Profiles of Cyclorphan in Animal Models

This compound's neuropharmacological profile is complex, demonstrating mixed agonist-antagonist properties that are dose-dependent. In pigeons trained to discriminate the KOR agonist ethylketazocine from saline, this compound showed significant ethylketazocine-like activity at a dose of 0.3 mg/kg. umich.edu In contrast, in pigeons trained to discriminate the psychotomimetic N-allylnormetazocine (cyclazocine) from saline, higher doses of this compound (5.6-10.0 mg/kg) were required to produce cyclazocine-appropriate responding. umich.edunih.gov This suggests that the discriminative stimulus effects of this compound are multifaceted and dependent on the training drug.

Furthermore, in morphine-treated pigeons trained to recognize the opioid antagonist naltrexone, this compound mimicked the effects of naltrexone, indicating its antagonist activity at the μ-opioid receptor. umich.edunih.gov This antagonist effect was observed at the same dose range that produced KOR agonist-like effects. umich.edu In morphine-naive pigeons, however, this compound produced only partial generalization to naltrexone. nih.govnih.gov

Antinociceptive Effects and Underlying Mechanisms in Preclinical Pain Models

This compound has demonstrated notable antinociceptive (pain-relieving) effects in various preclinical models. These effects are primarily attributed to its agonist activity at the κ-opioid receptor. wikipedia.org Studies in mice using the hot-plate and acetic acid writhing tests have confirmed its analgesic properties. scilit.comnih.gov

The κ-opioid system is known to be involved in the perception of visceral pain. nih.gov The antinociceptive effects of KOR agonists like this compound are believed to be mediated through the modulation of pain signaling pathways. nih.gov It has been shown that this compound's antinociceptive effects in the acetic acid writhing test are mediated by the delta-opioid receptor as well. scilit.com In contrast, another morphinan (B1239233), butorphanol (B1668111), exhibited full antinociception in the warm-water tail flick test in rats, where this compound showed only a partial effect. nih.gov

Modulation of Central Nervous System Functions by this compound in Animal Models

This compound's interaction with multiple opioid receptors leads to a complex modulation of central nervous system functions, as observed in various animal models.

Discriminative Stimulus Effects in Operant Conditioning Paradigms

The discriminative stimulus effects of this compound in pigeons are dose- and training-dependent, reflecting its mixed opioid receptor profile. umich.edu In pigeons trained to discriminate the KOR agonist ethylketazocine, this compound produced a maximum of 83% drug-appropriate responding at 0.3 mg/kg, with higher doses leading to less of this effect. nih.gov For pigeons trained to discriminate cyclazocine (B1219694), a much higher dose of 5.6-10.0 mg/kg of this compound was needed to achieve over 90% drug-appropriate responding. nih.gov

In morphine-treated pigeons trained to discriminate the antagonist naltrexone, a 1.0 mg/kg dose of this compound resulted in 100% drug-appropriate responding, highlighting its antagonist properties at the μ-opioid receptor in a state of morphine dependence. umich.edunih.gov In contrast, in narcotic-naive pigeons trained to discriminate naltrexone, this compound produced less than 50% drug-appropriate responding. nih.gov Studies in pigeons trained to discriminate morphine from saline showed that l-cyclorphan produced only partial generalization, an effect that was antagonized by naltrexone, suggesting mediation by opioid receptors and limited intrinsic efficacy at the μ-opioid receptor. nih.gov

| Animal Model | Training Drug | This compound Effect | Reference |

| Pigeon | Ethylketazocine | 83% drug-appropriate responding at 0.3 mg/kg | nih.gov |

| Pigeon | Cyclazocine | >90% drug-appropriate responding at 5.6-10.0 mg/kg | nih.gov |

| Morphine-treated Pigeon | Naltrexone | 100% drug-appropriate responding at 1.0 mg/kg | umich.edunih.gov |

| Narcotic-naive Pigeon | Naltrexone | <50% drug-appropriate responding | nih.gov |

| Pigeon | Morphine | Partial generalization | nih.gov |

Impact on Schedule-Controlled Responding and Response Rates

In pigeons responding under a multiple fixed-interval, fixed-ratio schedule of food delivery, lower doses of this compound (1-3.2 mg/kg) had minimal impact on response rates. umich.edu However, a higher dose of 10 mg/kg led to a decrease in responding in both components of the schedule. umich.edu This rate-decreasing effect at high doses was not reversed by the opioid antagonist naloxone (B1662785), suggesting a non-narcotic mechanism may be involved. umich.edu

When administered to morphine-treated pigeons, this compound demonstrated its antagonist effects by producing a complete, dose-related reversal of the rate-decreasing effects of morphine. umich.edu The most effective antagonist doses of this compound were between 1.0-3.2 mg/kg. umich.edu

Effects of this compound on Reinforcement and Reward Pathways in Preclinical Addiction Models

This compound has been investigated for its potential to modulate the reinforcing effects of drugs of abuse, such as cocaine. In rhesus monkeys, acute treatment with this compound dose-dependently reduced cocaine-maintained responding. nih.gov During chronic administration, this compound also dose-dependently decreased cocaine self-administration. nih.gov This effect is thought to be mediated by its agonist activity at the κ-opioid receptor, which can functionally antagonize some of the behavioral effects of cocaine. nih.govnih.gov Studies in rhesus monkeys have shown that mixed kappa/mu agonists like this compound can reduce cocaine self-administration with fewer side effects than selective kappa agonists. nih.gov However, these kappa agonists did not substitute for or antagonize the discriminative stimulus effects of cocaine. nih.gov

Respiratory System Modulation by this compound in Preclinical Studies

Opioids are known to act as centrally acting antitussive (cough-suppressing) drugs, with their effects thought to be mediated through both μ- and κ-opioid receptors. mypcnow.orgnih.gov As a morphinan derivative, this compound is structurally related to other compounds with known cough-suppressant properties. wikipedia.org While specific preclinical studies focusing solely on this compound's antitussive effects are not extensively detailed in the provided context, the known pharmacology of morphinans and the involvement of kappa receptors in cough suppression suggest its potential in this area. mypcnow.orgwikipedia.org

Gastrointestinal Motility Modulation in Animal Models by this compound

The influence of opioid compounds on gastrointestinal (GI) function is a well-documented area of pharmacology. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are located throughout the enteric nervous system (ENS), which is a complex network of neurons within the gut wall that governs motility. reprocell.commdpi.com The primary effect of many opioid agonists, particularly those acting on μ-opioid receptors (MOR), is the inhibition of gastrointestinal transit, leading to constipation. frontiersin.org

This compound, as a potent kappa-opioid receptor (KOR) agonist and a weak partial agonist or antagonist at the MOR, presents a more complex profile. wikipedia.org The activation of KOR in the gut is generally associated with a modulation of motility, although its effects are not as uniformly inhibitory as MOR activation. The ENS is controlled by both the sympathetic and parasympathetic branches of the autonomic nervous system. mdpi.com Sympathetic stimulation generally inhibits GI activity, while parasympathetic stimulation enhances it. mdpi.compressbooks.pub Opioid agonists can influence these pathways; for instance, they can increase sympathetic nervous system activity through μ-receptors in the ENS. handwiki.org

Preclinical studies in animal models are crucial for dissecting these effects. nih.gov While direct and extensive research on this compound's specific impact on GI motility is not widely detailed in available literature, inferences can be drawn from its receptor binding profile and studies on other KOR agonists. KOR activation can influence intestinal muscle contraction and modulate neurotransmitter release within the ENS. frontiersin.org For example, studies on mixed-profile opioids have shown that compounds with KOR agonism may offer a better side-effect profile regarding constipation compared to pure MOR agonists. frontiersin.org One study on 14-O-phenylpropyloxymorphone, a potent mixed MOR/DOR/KOR agonist, found that it produced significantly less inhibition of gastrointestinal transit in mice compared to morphine at equianalgesic doses. frontiersin.org Given that this compound also possesses a mixed receptor profile with strong KOR agonism, it is plausible that its effects on GI motility would differ from those of traditional MOR agonists, though specific animal model data for this compound is limited.

Table 1: Effects of Opioid Receptor Activation on Gastrointestinal Motility

| Receptor Subtype | Primary Effect on Motility | Underlying Mechanism | Relevant Compound Examples |

|---|---|---|---|

| Mu (μ) | Strong Inhibition (Constipation) | Decreases acetylcholine (B1216132) release, inhibits propulsive peristalsis, increases tonic contraction. frontiersin.org | Morphine, Fentanyl unipd.it |

| Kappa (κ) | Modulation (Variable) | Influences visceral sensation and may modulate cholinergic and non-cholinergic pathways. frontiersin.orgwikipedia.org | This compound, Butorphanol wikipedia.orgwikipedia.org |

| Delta (δ) | Inhibition | Can inhibit motility, but generally less pronounced than MOR activation. frontiersin.org | Deltorphin I frontiersin.org |

Neuroendocrine and Autonomic Nervous System Interactions of this compound

This compound's interactions with the neuroendocrine and autonomic nervous systems are primarily driven by its activity at opioid receptors, particularly the KOR. wikipedia.org These systems are intricately linked, with the central nervous system regulating hormonal release and autonomic function. etsu.edu

Neuroendocrine Interactions The activation of KOR is known to have significant neuroendocrine consequences, largely by modulating key neurotransmitter systems like dopamine (B1211576) and serotonin (B10506) and by influencing the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org The hypothalamus acts as a primary regulator of hormone release from the pituitary gland. etsu.edunumberanalytics.com

HPA Axis and Stress Response: KOR activation is heavily implicated in the body's stress response. wikipedia.org KOR agonists can induce dysphoric and aversive states, which are linked to the activation of the HPA axis and subsequent release of stress hormones like cortisol. wikipedia.org

Hormone Release: Opioid receptors are known to control the release of various hormones. core.ac.uk KOR agonism, specifically, has been shown to affect the secretion of hormones such as prolactin. nih.gov For instance, studies on KOR agonists in nonhuman primates have used neuroendocrine biomarkers to assess receptor activity. wikipedia.org While specific studies detailing this compound's effect on the full panel of pituitary hormones are scarce, its potent KOR agonism suggests it would significantly engage these pathways. wikipedia.org

Autonomic Nervous System (ANS) Interactions The ANS, comprising the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") divisions, regulates involuntary bodily functions. pressbooks.pub Opioids modulate autonomic outflow from the central nervous system and also act peripherally on the enteric nervous system, a division of the ANS. mdpi.compharmacologyeducation.org

Sympathetic and Parasympathetic Balance: The two branches of the ANS typically have opposing effects; sympathetic stimulation increases heart rate and blood pressure, while parasympathetic stimulation has the opposite effect. pressbooks.pubwikipedia.org Opioid activity can shift this balance. For example, centrally acting opioids can alter heart rate and blood pressure by influencing autonomic control centers in the brainstem. frontiersin.org

Peripheral Autonomic Effects: In the periphery, this compound's KOR agonism affects the ENS to modulate gut motility, as discussed previously. wikipedia.org Furthermore, autonomic pharmacology studies show that drugs targeting these systems can have wide-ranging effects on everything from glandular secretions to bronchial tone, areas potentially influenced by potent opioid agonists. wfsahq.orgnih.gov

Table 2: Summary of this compound's Predicted Neuro-Autonomic Interactions

| System | Primary Interaction Site | Predicted Effect of this compound (as a KOR Agonist) |

|---|---|---|

| Neuroendocrine | Hypothalamic-Pituitary-Adrenal (HPA) Axis | Modulation of stress hormone release (e.g., cortisol). wikipedia.org |

| Pituitary Gland | Influence on the secretion of hormones like prolactin. wikipedia.orgnih.gov | |

| Autonomic | Central Autonomic Network | Alteration of sympathetic and parasympathetic outflow, potentially affecting cardiovascular parameters. frontiersin.org |

| Enteric Nervous System (ENS) | Modulation of gastrointestinal motility and secretion. mdpi.com |

Long-Term Adaptive Responses to this compound Exposure at the Molecular and Cellular Level

Chronic exposure to opioid agonists leads to significant adaptive changes within the nervous system, manifesting as tolerance, dependence, and altered responsiveness. These long-term adaptations occur at both the molecular and cellular levels and are a key area of research for understanding the chronic effects of compounds like this compound.

Molecular Adaptations At the molecular level, prolonged activation of G protein-coupled receptors (GPCRs), such as the KOR, initiates a cascade of adaptive mechanisms. wikipedia.org

Receptor Desensitization and Downregulation: One of the primary adaptive responses is receptor desensitization, where the receptor becomes uncoupled from its intracellular signaling machinery (like G-proteins), rendering it less responsive to the agonist. nih.gov This is often followed by receptor internalization (endocytosis), where the receptor is removed from the cell surface. youtube.com While some internalized receptors are recycled back to the surface, chronic exposure can lead to their degradation, resulting in a net loss of receptors, a phenomenon known as downregulation. youtube.comnih.gov This process is thought to be a key mechanism underlying opioid tolerance. nih.govyoutube.com

Signal Transduction Pathway Alterations: Chronic opioid exposure leads to adaptive changes in downstream signaling pathways. Opioid receptors typically inhibit the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). nih.gov With chronic exposure, the cell compensates by upregulating the cAMP pathway, a state known as cAMP supersensitivity. nih.gov Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK and p38), are also affected by long-term KOR activation. wikipedia.orgnih.gov

Cellular Adaptations These molecular changes culminate in broader adaptations at the cellular level.

Changes in Gene Expression: Long-term drug exposure can alter gene expression. nih.gov For example, chronic opioid use can affect the expression of genes for endogenous opioids like proenkephalin. nih.gov

Neuroplasticity and Cross-Receptor Regulation: The nervous system undergoes plastic changes in response to sustained KOR activation. This can include alterations in the density and function of other neurotransmitter receptors. For instance, long-term KOR agonism can lead to the upregulation of MORs that have been downregulated by substance abuse. wikipedia.org In one preclinical study, chronic administration of (-)-cyclorphan (B10838078) was found to have selective but transient effects on reducing cocaine self-administration in rhesus monkeys, suggesting that adaptive processes were occurring that limited the long-term efficacy. researchgate.net

Table 3: Molecular and Cellular Adaptations to Chronic KOR Agonist Exposure

| Adaptive Response | Molecular/Cellular Mechanism | Functional Consequence |

|---|---|---|

| Receptor Downregulation | Increased receptor degradation relative to recycling following internalization. youtube.com | Reduced number of available receptors, contributing to tolerance. nih.gov |

| Signal Transduction Uncoupling | Phosphorylation of the receptor (e.g., by GRKs) prevents G-protein binding. nih.govnih.gov | Decreased cellular response to the agonist (desensitization). nih.gov |

| cAMP Pathway Upregulation | Compensatory increase in adenylyl cyclase and PKA activity. nih.gov | Cellular hyperexcitability upon drug withdrawal. nih.gov |

| Altered Gene Expression | Changes in transcription factors (e.g., CREB) affecting target genes. nih.gov | Long-lasting changes in neuronal function and structure. nih.gov |

Structure Activity Relationship Sar and Rational Ligand Design Principles for Cyclorphan

Identification of Key Structural Moieties Governing Cyclorphan’s Opioid Receptor Affinity and Efficacy

The interaction of this compound with opioid receptors is governed by specific chemical features within its morphinan (B1239233) scaffold. The affinity and efficacy of this compound and its analogues are primarily determined by three key moieties: the morphinan skeleton, the N-substituent at position 17, and the phenolic hydroxyl group at position 3. researchgate.netnih.govnih.gov

The Morphinan Skeleton : This rigid tetracyclic structure serves as the fundamental scaffold, orienting the other functional groups in the correct spatial arrangement for receptor interaction. wikipedia.org The physiological activity of morphinans is typically associated with the levorotatory isomer, which is the case for this compound. wikipedia.orgwikipedia.org

The N-substituent (Position 17) : The substituent on the nitrogen atom is a critical determinant of a morphinan ligand's pharmacological behavior, often dictating whether it acts as an agonist, antagonist, or has a mixed profile. researchgate.net In this compound, the N-cyclopropylmethyl group is crucial for its characteristic mixed agonist-antagonist profile. This group is known to confer κ-opioid receptor (KOR) agonism while often imparting μ-opioid receptor (MOR) antagonism or partial agonism. wikipedia.orgresearchgate.net This is a common feature in this class of compounds; for instance, naltrexone, a potent opioid antagonist, also possesses an N-cyclopropylmethyl group. researchgate.net

The Phenolic Hydroxyl Group (Position 3) : The 3-hydroxyl group is a classic pharmacophore element for high-affinity opioid receptor binding, typically forming a crucial hydrogen bond with a histidine residue in the receptor binding pocket. nih.govnih.gov While historically considered essential, research has demonstrated that this group can be replaced by various bioisosteres to yield highly potent ligands. nih.govnih.gov For example, replacing the phenolic hydroxyl in this compound with phenylamino (B1219803), benzylamino, or phenyl carbamate (B1207046) moieties can result in compounds with sub-nanomolar binding affinities at both MOR and KOR. nih.govsemanticscholar.orgsigmaaldrich.com This strategy is significant for drug design, as it allows for the creation of analogues that can circumvent the extensive first-pass metabolism (O-glucuronidation) associated with the phenolic group. nih.gov

Impact of Stereochemistry and Conformational Flexibility on this compound’s Pharmacological Activity

The three-dimensional structure of this compound is paramount to its biological function. Both its absolute configuration (stereochemistry) and its ability to adopt specific shapes (conformational flexibility) are critical for effective interaction with opioid receptors.

Stereochemistry : this compound is the levorotatory or (–)-isomer of 3-hydroxy-N-cyclopropylmethylmorphinan. wikipedia.org The stereospecificity of opioid receptors is well-established, and the pharmacological activity of morphinans resides almost exclusively in the levo-isomers. wikipedia.org Studies comparing l-cyclorphan and its dextrorotatory enantiomer, d-cyclorphan, have confirmed this principle. In animal studies, the discriminative stimulus effects of l-cyclorphan were mediated by opioid receptors, as they could be blocked by the antagonist naltrexone. nih.gov In contrast, the effects of d-cyclorphan were not affected by naltrexone, indicating a non-opioid mediated mechanism of action. nih.gov

Conformational Flexibility : While the morphinan core is relatively rigid, the molecule retains some conformational flexibility, particularly in the N-substituent, which is crucial for its interaction with the receptor. nih.gov The ability of the cyclopropylmethyl group to adopt a specific orientation within the binding pocket influences the ligand's efficacy, contributing to its agonist or antagonist character at different opioid receptor subtypes. Conformational analysis is a key tool in drug design, helping to elucidate the bioactive conformation—the specific 3D shape the ligand adopts when it binds to and activates or blocks the receptor. scispace.comdrugdesign.org Studies on related morphinan derivatives have shown that subtle changes in stereochemistry, such as at the C6 position, can lead to significant differences in KOR agonistic activity, which can be explained through conformational analyses. nih.gov

Systematic Modification of this compound’s Core Structure and Substituent Effects on SAR

Systematic chemical modification of the this compound structure has provided deep insights into its SAR and has led to the development of novel ligands with varied pharmacological profiles.

Modifications have primarily targeted the key moieties identified in section 6.1:

Position 3 Modifications : As noted, replacing the 3-hydroxyl group has been a fruitful strategy. The introduction of an additional aromatic moiety connected via an amino or carbamate linker can produce compounds with exceptionally high affinity. For example, the p-methoxyphenylamino derivative of this compound displays Ki values of 0.026 nM at the MOR and 0.03 nM at the KOR. nih.govsigmaaldrich.com This demonstrates that the phenolic hydroxyl is not indispensable and that this position is tolerant of larger, aromatic substituents.

| Compound | Modification at Position 3 | μ-OR Affinity Ki (nM) | κ-OR Affinity Ki (nM) | δ-OR Affinity Ki (nM) |

|---|---|---|---|---|

| This compound | -OH | 0.20 | 0.12 | 26 |

| 3-Phenylaminothis compound | -NH-Ph | 0.08 | 0.06 | 2.8 |

| 3-(p-Methoxyphenylamino)this compound | -NH-Ph-p-OCH3 | 0.026 | 0.03 | 1.8 |

| 3-Phenylcarbamoylthis compound | -O-CO-NH-Ph | 0.19 | 0.10 | 13 |

Data sourced from Decker et al. (2009). nih.gov

Position 17 (N-substituent) Modifications : Altering the N-cyclopropylmethyl group generally has a profound impact on activity. researchgate.net Further exploration in this area has involved creating dimeric ligands by linking two this compound molecules. When two this compound units were coupled via an alkyl spacer at the nitrogen position, a significant decrease in affinity for all opioid receptors was observed. drugbank.com

Dimeric Ligands : A different approach to dimerization involved linking two morphinan pharmacophores at the 3-position. Coupling two this compound units via an ester-containing spacer resulted in ligands with remarkably high affinity. The affinity was found to be sensitive to the length and character of the spacer. Certain dimeric compounds with specific spacer lengths (e.g., 4-carbon or 10-carbon ester spacers) displayed affinities at MOR and KOR that were comparable to or even slightly better than the parent monomeric compound. drugbank.com

| Compound | Description | μ-OR Affinity Ki (nM) | κ-OR Affinity Ki (nM) | δ-OR Affinity Ki (nM) |

|---|---|---|---|---|

| This compound (Monomer) | Parent Compound | 0.20 | 0.12 | 26 |

| Dimer 1 | Coupled at N-17 (Alkyl Spacer) | 150 | 34 | >10000 |

| Dimer 2 (MCL-139) | Coupled at 3-OH (4-Carbon Ester Spacer) | 0.20 | 0.078 | 4.5 |

| Dimer 3 (MCL-144) | Coupled at 3-OH (10-Carbon Ester Spacer) | 0.13 | 0.049 | 1.2 |

Data sourced from Neumeyer et al. (2003). drugbank.com

Pharmacophore Elucidation and Ligand-Based Drug Design for this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design that distills the complex SAR of a molecule like this compound into a simplified 3D representation of its essential interaction features. dovepress.comresearchgate.net

This compound Pharmacophore : The pharmacophore for this compound and related morphinans consists of a set of chemical features in a specific spatial arrangement. The key elements include:

A protonatable nitrogen atom that forms a charge-assisted hydrogen bond with an aspartate residue in the receptor.

A hydrogen bond donor/acceptor feature at the position of the 3-hydroxyl group (or its bioisostere).

A hydrophobic region defined by the rigid carbon skeleton.

A second hydrophobic or aromatic region, which can be an intrinsic part of the scaffold or an added substituent. nih.gov

Ligand-Based Design : In the absence of a high-resolution crystal structure of a target receptor, the pharmacophore can be derived from the structures of a series of active ligands—a process known as ligand-based drug design. mdpi.com The knowledge gained from the SAR of this compound and its analogues (Section 6.3) directly informs the development of such pharmacophore models. These models can then be used as 3D search queries to screen large virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to bind to opioid receptors. dovepress.com The successful design of potent dimeric ligands based on the this compound pharmacophore is a practical application of this principle. drugbank.com

Application of Computational Chemistry Approaches in this compound SAR Studies

Computational chemistry provides powerful tools to investigate the SAR of this compound at a molecular level, offering insights that are often inaccessible through experimental methods alone. acs.orgnih.gov These approaches allow for the visualization of ligand-receptor interactions, the prediction of binding affinities, and the rationalization of observed pharmacological data.

QSAR modeling aims to create a statistical correlation between the chemical structures of a series of compounds and their biological activities. whiterose.ac.uk For a set of this compound analogues, a QSAR model could be developed by:

Calculating a variety of molecular descriptors for each analogue (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods to build an equation that relates a selection of these descriptors to the measured receptor affinity or functional efficacy.

Such a model could then be used to predict the activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing. This approach helps to streamline the drug discovery process by focusing resources on compounds with the highest predicted potential. whiterose.ac.uk

Molecular Docking : This computational technique predicts the binding pose and affinity of a ligand within the three-dimensional structure of its receptor. nih.govnrfhh.comnih.gov Using crystal structures of the μ- and κ-opioid receptors, docking simulations of this compound can reveal detailed intermolecular interactions, such as:

The crucial ionic interaction between this compound's protonated nitrogen and the conserved aspartic acid residue (Asp147 in MOR) in transmembrane helix 3. nih.gov

The hydrogen bond between the 3-hydroxyl group and a key histidine residue (His297 in MOR).

Hydrophobic interactions between the morphinan scaffold and various hydrophobic residues lining the binding pocket. acs.orgnih.gov

Docking studies can rationalize why certain modifications enhance or diminish affinity. For example, simulations can show how a larger substituent at the 3-position might access an additional sub-pocket within the receptor, leading to increased binding affinity. acs.orgnih.gov

Virtual Screening : Virtual screening is a computational method used to search large databases of chemical compounds to identify potential new drug candidates. iiab.me When combined with the knowledge of this compound's SAR, a virtual screening campaign can be highly effective. A pharmacophore model based on this compound's key features can be used as an initial filter to rapidly screen millions of compounds. The resulting "hits" can then be subjected to molecular docking simulations to refine the predictions, prioritize the compounds based on their predicted binding scores and interaction patterns, and select a smaller, more promising set for chemical synthesis and biological evaluation. dovepress.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between a ligand and its receptor at an atomic level. For this compound, MD simulations can provide critical insights into its binding mechanism to opioid receptors, the conformational changes induced upon binding, and the energetic factors governing its affinity and efficacy. By simulating the movement of atoms over time, researchers can observe phenomena not captured by static models like molecular docking. mdpi.comnih.gov

In a typical MD simulation study of a morphinan ligand like this compound, the crystal structure of the target opioid receptor (e.g., μ-opioid receptor or κ-opioid receptor) is embedded in a hydrated lipid bilayer, mimicking the cell membrane environment. fz-juelich.de The this compound molecule is then placed in the receptor's binding pocket. The entire system, consisting of tens of thousands of atoms, is then subjected to calculations based on classical mechanics to simulate its dynamic behavior over microseconds. mdpi.com

| Simulation Parameter/Finding | Description | Typical Observation for Morphinan Ligands |

|---|---|---|

| Simulation Time | Total duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | 1 - 2 µs per simulation run. mdpi.com |

| Key Residue Interaction (Ionic) | Stability of the salt bridge between the ligand's protonated amine and a key acidic residue. | Stable interaction with Aspartic Acid (e.g., D1473.32) is maintained throughout the simulation. acs.org |

| Key Residue Interaction (H-Bond) | Occupancy of hydrogen bonds between the ligand and polar residues in the binding pocket. | High-occupancy H-bonds with residues like Histidine (e.g., H2976.52) and Tyrosine (e.g., Y1483.33). mdpi.comnih.gov |

| Receptor Conformational Change | Movement of transmembrane (TM) helices, particularly TM3, TM6, and TM7, upon ligand binding. | Agonist binding is often associated with an outward shift of TM6 relative to TM3. plos.org |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand or protein over time, indicating stability. | Low RMSD for the ligand within the binding pocket indicates a stable binding pose. |

| Role of Water Molecules | Analysis of water molecules mediating interactions between the ligand and the receptor. | Water-mediated hydrogen bond networks can be critical for stabilizing the complex. mdpi.com |

Prediction of ADME-Related Properties via Computational Models (excluding human data)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to the drug discovery process. Computational, or in silico, models provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing for the early identification of potential liabilities. nih.gov For this compound and its analogs, various computational models can be employed to forecast its pharmacokinetic profile without the use of human-derived data.

These predictive models are typically built using large datasets of compounds with experimentally determined properties. They range from simple physicochemical calculations to complex machine learning algorithms. nih.gov Physicochemical property-based models, such as those evaluating Lipinski's Rule of Five, use calculated descriptors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict general drug-likeness and oral bioavailability. researchgate.net

More sophisticated Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between a compound's structural features (descriptors) and a specific ADME property. nih.gov For example, models can predict gastrointestinal absorption based on topological polar surface area (TPSA) or forecast a compound's ability to cross the blood-brain barrier (BBB). nrfhh.com Other key parameters predicted by these models include plasma protein binding (PPB), which affects the free concentration of a drug, and interaction with efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration. mdpi.com

Metabolism is a critical component of ADME, and computational models can predict which cytochrome P450 (CYP450) enzymes are likely to metabolize a compound. nih.gov Models can identify a compound as a potential substrate or inhibitor of major isoforms like CYP2D6 and CYP3A4, helping to anticipate drug-drug interactions. nih.govresearchgate.net These predictions are generated using various methods, including docking the ligand into the enzyme's active site or using machine learning models trained on known CYP450 substrates and inhibitors. mdpi.comnih.gov

| ADME Property | Predicted Value/Classification | Computational Method/Model |

|---|---|---|

| Molecular Weight | ~323 g/mol | Physicochemical Calculation |

| Lipophilicity (logP) | Moderate to High | Atom-based methods (e.g., XLogP3). nih.gov |

| Aqueous Solubility (logS) | Low | QSAR models (e.g., SwissADME). nih.gov |

| Gastrointestinal (GI) Absorption | High | BOILED-Egg model, QSAR. nrfhh.com |

| Blood-Brain Barrier (BBB) Permeation | Yes | Physicochemical descriptors, machine learning models (e.g., SwissADME, pkCSM). nih.govresearchgate.net |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | Machine learning classification models. researchgate.net |

| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Machine learning, pharmacophore models (e.g., SwissADME, ProTox II). researchgate.net |

| CYP450 3A4 Inhibition | Predicted to be a non-inhibitor | Machine learning, pharmacophore models. mdpi.com |

Synthesis and Preclinical Evaluation of Novel Cyclorphan Analogues and Derivatives

Design Rationale and Synthetic Strategies for Novel Cyclorphan Analogues.

The design of novel this compound analogues is often driven by the desire to modulate their affinity and efficacy at different opioid receptor subtypes (MOR, KOR, and DOR) and to potentially reduce undesirable effects like psychotomimetic activity. Structure-activity relationship (SAR) studies play a crucial role in this process, guiding modifications to the morphinan (B1239233) scaffold. mdpi.com

Synthetic strategies for generating this compound analogues and derivatives typically involve modifications to key positions on the morphinan structure, particularly the nitrogen atom and the phenolic hydroxyl group.